2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
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Overview
Description
“2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Molecular Structure Analysis
The molecule contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 .
Physical And Chemical Properties Analysis
The compound has a predicted melting point of 160.36°C and a predicted boiling point of approximately 444.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the refractive index is n20D 1.55 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide”:
Pharmaceutical Development
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is studied for its potential in pharmaceutical development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for creating new chemical entities, which can be used in various industrial applications .
Material Science
In material science, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is investigated for its potential to form novel materials. Researchers are examining its properties to develop new polymers and composites with enhanced mechanical and thermal properties .
Environmental Chemistry
The compound is also studied in environmental chemistry for its potential use in pollution control and remediation. Its ability to interact with pollutants and degrade them into less harmful substances is of particular interest. This application could lead to more effective methods for cleaning up contaminated environments .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its chemical properties may allow it to target specific pests or weeds without harming crops. This could lead to the development of more efficient and environmentally friendly agricultural chemicals .
Toxicology Studies
Finally, toxicology studies are conducted to assess the safety and potential risks associated with the compound. These studies help determine the compound’s toxicity levels, safe dosage ranges, and potential side effects, which are crucial for its development as a pharmaceutical or industrial chemical.
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Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)14(16-13(17)8-15)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,14H,5-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQPBZQAFSOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.